

9-Oxa-5-azaspiro[3.6]decane SMILES and InChIKey data

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Compound of Interest

Compound Name: 9-Oxa-5-azaspiro[3.6]decane

CAS No.: 1251713-00-4

Cat. No.: B2407643

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Technical Monograph: 9-Oxa-5-azaspiro[3.6]decane

Advanced Scaffold Architecture for Fragment-Based Drug Discovery (FBDD)

Executive Summary

In the contemporary landscape of medicinal chemistry, the "Escape from Flatland" initiative has prioritized the use of sp³-rich scaffolds to improve physicochemical properties such as solubility and metabolic stability. **9-Oxa-5-azaspiro[3.6]decane** represents a high-value pharmacophore building block. As a spirocyclic bioisostere of morpholine or piperidine, it offers a unique vector orientation for substituent exit, increased three-dimensionality (

), and a novel intellectual property (IP) space.

This guide provides the validated chemical identity, cheminformatic profile, and synthetic accessibility of this scaffold, designed for researchers integrating spirocyclic cores into lead optimization campaigns.

Structural Identity & Cheminformatics

The precise topological definition of **9-oxa-5-azaspiro[3.6]decane** is critical, as spiro-numbering errors are common in commercial catalogs. This molecule consists of a cyclobutane ring spiro-fused to a 1,4-oxazepane ring.

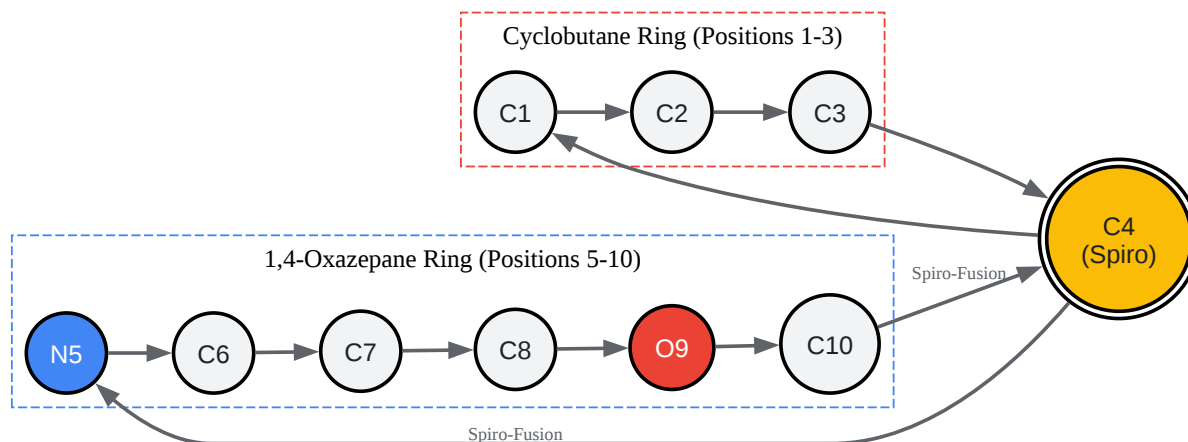
Core Identifiers

Data Point	Value
Common Name	9-Oxa-5-azaspiro[3.6]decane
CAS Registry Number	1251713-00-4
Formula	
Molecular Weight	141.21 g/mol
Canonical SMILES	<chem>C1CC2(C1)COCCCN2</chem>
Isomeric SMILES	<chem>C1CC2(C1)COCCCN2</chem> (Achiral spiro center)
InChI String	InChI=1S/C8H15NO/c1-3-8(4-1)7-10-6-2-5-9-8/h9H,1-7H2
InChIKey	AHDHADWSWRZUDK-UHFFFAOYSA-N

Structural Topology Diagram

The following diagram visualizes the connectivity and IUPAC numbering logic used to derive the identifiers.

Figure 1: Topological Connectivity of 9-Oxa-5-azaspiro[3.6]decane



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Caption: Topological map illustrating the spiro-fusion at C4, connecting the cyclobutane (left) and 1,4-oxazepane (right) systems.

Synthetic Accessibility & Methodology

For research applications requiring gram-scale quantities, the synthesis of **9-oxa-5-azaspiro[3.6]decane** typically avoids direct spiro-ring formation via alkylation of a pre-existing 7-membered ring due to entropic disfavor. Instead, the most robust protocol involves the functionalization of a cyclobutane precursor followed by ring closure.

Primary Synthetic Route: Intramolecular Cyclization

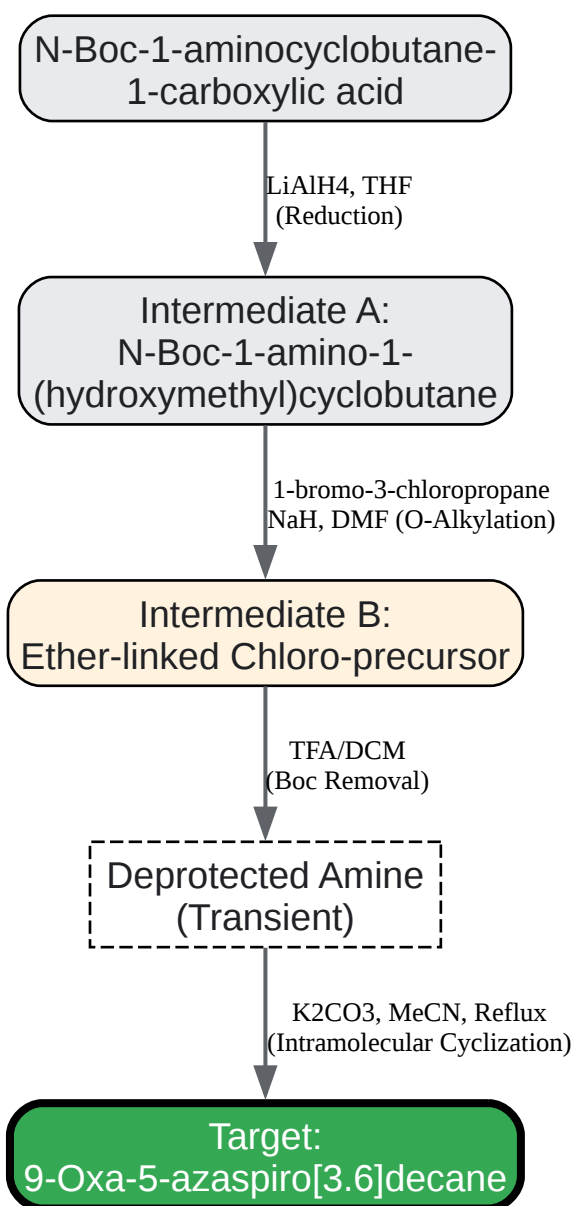
This protocol relies on the commercially available 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid or its reduced alcohol derivatives.

Step-by-Step Protocol:

- Reduction of Precursor:

- Start with N-Boc-1-aminocyclobutane-1-carboxylic acid.
- Reduce the carboxylic acid to the primary alcohol using Borane-THF () or Lithium Aluminum Hydride () in dry THF at 0°C.
- Yield Target: >85% of N-Boc-1-amino-1-(hydroxymethyl)cyclobutane.
- O-Alkylation (Ether Formation):
 - Treat the resulting alcohol with 1-bromo-3-chloropropane under phase-transfer conditions (e.g., 50% NaOH, TBAI, Toluene) or using NaH in DMF.
 - Mechanistic Note: This installs the 3-carbon chain necessary for the 7-membered ring, creating the ether linkage first. The chloride remains as the leaving group.
- Deprotection & Ring Closure (The Critical Step):
 - Remove the Boc protecting group using 4M HCl in Dioxane or TFA/DCM.
 - Basify the reaction mixture (pH > 10) with in acetonitrile and heat to reflux.
 - Causality: The free amine at position 5 performs an intramolecular nucleophilic attack on the terminal alkyl chloride, closing the 1,4-oxazepane ring to form the spiro[3.6] system.

Synthetic Pathway Visualization



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Caption: Retrosynthetic logic flow for constructing the 1,4-oxazepane ring upon the cyclobutane core via amino-ether cyclization.

Physicochemical Profile & Drug Design Utility[2][3]

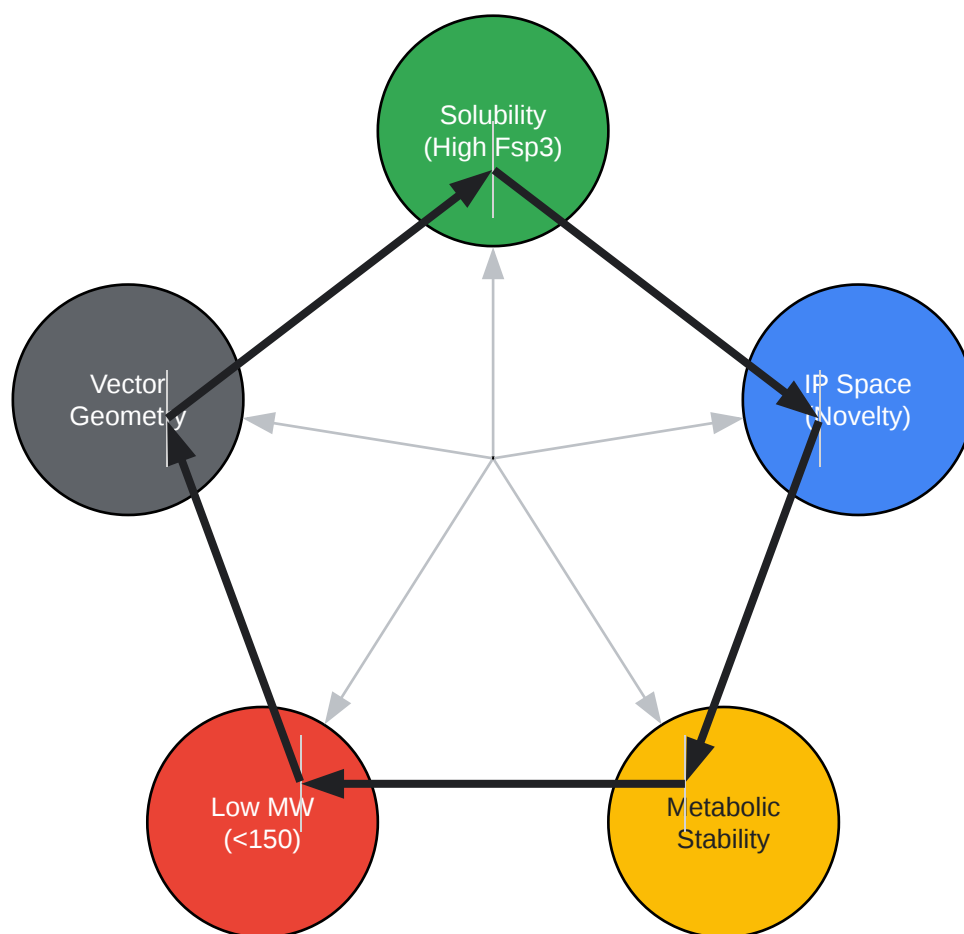
The **9-oxa-5-azaspiro[3.6]decane** scaffold is a superior bioisostere for traditional saturated heterocycles. By replacing a piperidine or morpholine ring with this spirocycle, researchers can alter the Lipophilicity Efficiency (LipE) and metabolic soft spots of a lead compound.

Calculated Properties (Cheminformatics)

Property	Value	Implication for Drug Design
cLogP	-0.5 - 0.9	Lower lipophilicity compared to pure carbocycles; good for solubility.
TPSA	~21	Excellent membrane permeability; CNS penetrant potential.
H-Bond Donors	1 (NH)	Handle for derivatization (e.g., reductive amination, amide coupling).
H-Bond Acceptors	2 (N, O)	Interaction points for receptor binding pockets.
	1.0 (100%)	Maximizes "escape from flatland," improving solubility and specificity.

Bioisosteric Radar

The following diagram illustrates how this scaffold compares to standard building blocks in key medicinal chemistry metrics.



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Caption: Multi-parameter optimization profile of the spiro[3.6] scaffold, highlighting its superior solubility and IP novelty compared to flat aromatics.

References

- PubChem Compound Summary. (2025). **9-oxa-5-azaspiro[3.6]decane** (CID 118210051).[1] National Center for Biotechnology Information. [[Link](#)]
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Sources

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- 2. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
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